molecular formula C16H24N2O3 B14787353 Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate

Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate

Cat. No.: B14787353
M. Wt: 292.37 g/mol
InChI Key: PROIQIHYUUSYMC-UHFFFAOYSA-N
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Description

Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate (IUPAC name: this compound) is a carbamate derivative characterized by a benzyl group linked to a carbamate moiety, which is further substituted with a 2-methylpropyl chain and a propylcarbamoyl group. Its molecular formula is C₁₆H₂₃N₂O₃, and its canonical SMILES is CC(C)C(C(=O)NCCC)NC(=O)OCC1=CC=CC=C1 .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

benzyl N-[3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-4-10-17-15(19)14(12(2)3)18-16(20)21-11-13-8-6-5-7-9-13/h5-9,12,14H,4,10-11H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

PROIQIHYUUSYMC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate typically involves the reaction of benzyl chloroformate with a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Reaction of Benzyl Chloroformate with Amine:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using analytical techniques such as gas chromatography and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a drug or drug intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The molecular pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: The compound can modulate signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Key Features:

  • Dual Functionality : Acts as a protecting group in synthetic chemistry (shielding amines during multi-step reactions) and exhibits bioactivity, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Structural Complexity : The benzyl carbamate backbone, combined with branched alkyl and carbamoyl substituents, enhances stability and selectivity in reactions compared to simpler carbamates .
  • Therapeutic Potential: Inhibition of cholinesterases suggests applications in neuropharmacology, such as treating Alzheimer’s disease by modulating acetylcholine levels .

Comparison with Similar Compounds

The compound’s uniqueness is highlighted through comparisons with structurally analogous carbamates, focusing on substituent variations, biological activity, and chemical reactivity.

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications Unique Properties
Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate C₁₆H₂₃N₂O₃ Benzyl carbamate + 2-methylpropyl + propylcarbamoyl AChE/BChE inhibition; neuropharmacology Dual functionality (protecting group + bioactivity)
Benzyl Carbamate C₈H₉NO₂ Simple benzyl carbamate Primarily a protecting group in synthesis Lacks alkyl/carbamoyl substituents; lower stability
Propyl Carbamate C₄H₉NO₂ Straight-chain propyl group Limited applications due to lower stability Simpler structure; less reactive in complex syntheses
Methyl Carbamate C₂H₅NO₂ Methyl group substituent Insecticide; limited therapeutic use High volatility; reduced selectivity
Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate C₁₅H₂₂N₂O₃ Stereospecific isopropylcarbamoyl group Traceless self-immolative linker in drug delivery Enhanced stereochemical specificity
Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]carbamate C₁₉H₂₃NO₄S Phenylsulfonyl substituent Antimicrobial/anticancer research Sulfonyl group enhances electrophilic reactivity
Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate C₂₄H₃₁BNO₄ Boron-containing dioxaborolane ring Organometallic chemistry; Suzuki-Miyaura coupling Boron moiety enables cross-coupling reactions

Key Insights from Comparative Analysis:

Alkyl Chain Modifications :

  • The propylcarbamoyl group in the target compound provides a balance between lipophilicity and solubility, enhancing bioavailability compared to methyl or ethyl analogs .
  • Substitution with isopropyl (as in ’s compound) introduces steric hindrance, altering binding affinity to biological targets .

Functional Group Influence: Phenylsulfonyl groups () increase electrophilicity, enabling nucleophilic substitution reactions absent in the target compound . Boron-containing derivatives () exhibit unique reactivity in cross-coupling reactions, expanding utility in organometallic synthesis .

Bioactivity and Therapeutic Potential: The target compound’s AChE/BChE inhibition is more potent than simpler carbamates (e.g., Methyl Carbamate) due to its branched alkyl chain, which improves enzyme active-site interactions .

Synthetic Versatility :

  • Compared to Benzyl Carbamate, the target compound’s dual protecting groups (benzyl and propylcarbamoyl) allow selective deprotection in multi-step syntheses .

Biological Activity

Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate is a compound of interest due to its potential therapeutic applications and biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, dosage effects, and metabolic pathways, supported by data tables and case studies.

This compound interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are critical for the breakdown of neurotransmitters.

Enzyme Activity Effect of this compound
AcetylcholinesteraseHydrolysis of acetylcholineInhibition leads to increased acetylcholine levels, enhancing synaptic transmission.
ButyrylcholinesteraseHydrolysis of butyrylcholineInhibition affects muscle contraction and relaxation.

Cellular Effects

The compound exhibits significant effects on various cell types:

  • Neuronal Cells : Inhibition of acetylcholinesterase enhances neurotransmission but may lead to toxicity at high concentrations.
  • Muscle Cells : Alteration in butyrylcholinesterase activity impacts muscle function.
  • General Cellular Processes : The compound influences gene expression and cellular metabolism, potentially leading to changes in cell viability.

Molecular Mechanism

The molecular mechanism involves the compound binding to the active sites of specific enzymes:

  • Binding Interactions : The compound binds to acetylcholinesterase and butyrylcholinesterase, inhibiting their catalytic activities.
  • Gene Expression Modulation : It interacts with transcription factors, influencing cellular responses.

Temporal Effects in Laboratory Settings

Studies have shown that the stability of this compound under standard laboratory conditions is significant. Long-term exposure can lead to alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The biological activity of the compound varies with dosage:

  • Low to Moderate Doses : Enhance neurotransmission and muscle function.
  • High Doses : Associated with toxicity, including overstimulation of the nervous system and potential organ damage.
Dosage Range Biological Effect Potential Toxicity
Low (0.1 - 10 mg/kg)Enhanced neurotransmissionMinimal
Moderate (10 - 50 mg/kg)Improved muscle functionMild overstimulation
High (>50 mg/kg)Toxic effectsSevere overstimulation, organ damage

Metabolic Pathways

This compound undergoes hydrolysis by esterases, resulting in the formation of benzyl alcohol and other metabolites. These metabolites can further participate in metabolic reactions affecting overall cellular metabolism.

Transport and Distribution

The compound's transport within cells is mediated by specific transporters:

  • Cell Membrane Permeability : The ability to cross cellular membranes allows for tissue accumulation.
  • Tissue Distribution : Accumulates in the brain, muscles, and liver, influencing central nervous system function.

Case Studies

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Neurodegenerative Diseases : Its acetylcholinesterase inhibitory activity suggests potential benefits in conditions like Alzheimer's disease.
  • Muscle Disorders : Investigations into its role in muscle contraction regulation indicate possible applications in treating neuromuscular disorders.

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